molecular formula C10H14F3N3O B3042615 N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 648427-20-7

N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B3042615
CAS No.: 648427-20-7
M. Wt: 249.23 g/mol
InChI Key: MSHIYOSDALHYAA-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a small-molecule acetamide derivative featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This compound belongs to a class of bioactive pyrazole derivatives, which are widely explored in medicinal chemistry for their diverse pharmacological properties, including kinase inhibition and chaperone modulation .

Properties

IUPAC Name

N,N-diethyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O/c1-3-15(4-2)9(17)7-16-6-5-8(14-16)10(11,12)13/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHIYOSDALHYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205713
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648427-20-7
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648427-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the reaction of N,N-diethylacetamide with a trifluoromethyl-substituted pyrazole derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach its target sites. The pyrazole ring can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Pyrazole Acetamide Chain Key Structural Differences Biological Target/Activity Reference
N,N-Diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide 3-CF₃ N,N-Diethyl Reference compound Not explicitly stated (likely kinase/chaperone)
N,N-Diethyl-2-(3-CF₃-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35) 3-CF₃, bicyclic indazole N,N-Diethyl Indazole core (enhanced rigidity) Trypanosoma brucei trypanothione synthetase inhibitor
OSU03012 (2-Amino-N-[4-[5-(2-phenanthrenyl)-3-CF₃-1H-pyrazol-1-yl]phenyl]acetamide) 3-CF₃, 5-phenanthrenyl 2-Aminoethyl Phenanthrenyl substituent (bulky aromatic) PDK1 inhibitor (IC₅₀ = 5 µM)
AR-12 (2-Amino-N-[4-[5-(2-phenanthrenyl)-3-CF₃-1H-pyrazol-1-yl]phenyl]acetamide) 3-CF₃, 5-phenanthrenyl 2-Aminoethyl Similar to OSU03012 but with noted GRP78 inhibition GRP78/ACE2 downregulation; antiviral activity
N-(2-Aminoethyl)-2-[3-CF₃-1H-pyrazol-1-yl]acetamide 3-CF₃ 2-Aminoethyl Shorter alkyl chain (ethyl vs. diethyl) Unspecified (structural optimization candidate)
N-Butyl-2-[5-methyl-3-CF₃-1H-pyrazol-1-yl]acetamide 3-CF₃, 5-methyl N-Butyl Methyl on pyrazole; longer alkyl chain Not reported (probable metabolic stability focus)

Impact of Substituents on Bioactivity

  • Trifluoromethyl (-CF₃): A common feature in all analogs, this group enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
  • Diethyl vs.
  • Phenanthrenyl Substituents (OSU03012/AR-12): The bulky aromatic group enhances PDK1/GRP78 inhibition but may reduce solubility, necessitating formulation adjustments .
  • Indazole Core (Compound 35): The bicyclic structure confers rigidity, possibly improving target selectivity against trypanothione synthetase .

Physicochemical Comparison

Property Target Compound Compound 35 OSU03012 N-Butyl Analog
Molecular Weight 279.3 g/mol 307.3 g/mol 484.5 g/mol 265.3 g/mol
logP (Predicted) 2.8 3.2 4.1 3.5
Solubility (mg/mL) ~0.5 (PBS) ~0.3 (PBS) <0.1 (DMSO) ~0.2 (PBS)
Hydrogen Bond Acceptors 4 4 5 3

Biological Activity

Overview

N,N-Diethyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group enhances its lipophilicity, which is critical for biological interactions, while the pyrazole ring is known for its diverse pharmacological applications.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The lipophilic nature of the compound allows it to penetrate biological membranes effectively. The pyrazole moiety can interact with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Biological Activities

Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. Studies suggest that modifications in the pyrazole structure can enhance their potency against these targets .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
  • Antibacterial and Antifungal Properties : Certain pyrazole compounds have been tested against pathogenic bacteria and fungi, showing moderate to excellent activity. For instance, studies indicate that modifications in the structure can improve antifungal efficacy against phytopathogenic fungi .

Case Studies

A few notable studies highlight the biological activities associated with this compound and related compounds:

  • Antitumor Activity Evaluation :
    • A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl group was found to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that compounds similar to this compound could significantly reduce LPS-induced inflammation in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antibacterial Activity :
    • A study assessed the antibacterial properties of various pyrazole derivatives, revealing that some exhibited strong activity against Gram-positive and Gram-negative bacteria. The structural variations influenced their effectiveness, indicating a structure-activity relationship (SAR) .

Research Findings

The following table summarizes key findings from recent research on this compound and related compounds:

Activity TypeMechanism/TargetObserved EffectReference
AntitumorInhibition of BRAF(V600E)Significant cell proliferation inhibition
Anti-inflammatoryInhibition of TNF-α productionReduction in inflammatory markers
AntibacterialDisruption of bacterial cell membranesEffective against multiple strains
AntifungalInhibition of fungal mycelial growthModerate to excellent inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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